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molecular formula C11H6BrNS B8699141 1-Bromo-4-isothiocyanatonaphthalene

1-Bromo-4-isothiocyanatonaphthalene

Cat. No. B8699141
M. Wt: 264.14 g/mol
InChI Key: BLDHNUAFBSGUBU-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

To a solution of 1-bromo-4-aminonapthalene (2.6 g, 12 mmol) in dichloromethane (45 mL) was added di(1H-imidazol-1-yl)methanethione (2.1 g, 12 mmol). The reaction was allowed to stir for 16 h, at which point the reaction was concentrated to give a gray solid. The solid was slurried in 50% EtOAc/hexanes and filtered through a pad of silica gel, rinsing with 400 mL 50% EtOAc/hexanes. The solution was concentrated to give 1-bromo-4-isothiocyanatonaphthalene as a gray solid, which was used without further purification.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH2:12])=[CH:4][CH:3]=1.N1([C:18](N2C=CN=C2)=[S:19])C=CN=C1>ClCCl>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N:12]=[C:18]=[S:19])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)N
Name
Quantity
2.1 g
Type
reactant
Smiles
N1(C=NC=C1)C(=S)N1C=NC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir for 16 h, at which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to give a gray solid
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
WASH
Type
WASH
Details
rinsing with 400 mL 50% EtOAc/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(C2=CC=CC=C12)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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